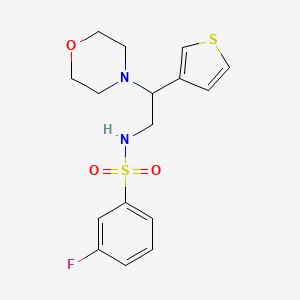![molecular formula C26H22N2OS B2639570 4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine CAS No. 895641-88-0](/img/structure/B2639570.png)
4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Applications De Recherche Scientifique
Catalyst-Free Synthesis and Eco-Friendliness
- A study by Brahmachari and Nayek (2017) described a catalyst-free, efficient synthesis of diverse functionalized chromeno[2,3-d]pyrimidine derivatives, highlighting the method's mild conditions, high yields, and eco-friendliness due to no need for column chromatographic purification and the reusability of reaction media (Brahmachari & Nayek, 2017).
Antimicrobial Applications
- Novel heteroannulated chromeno[2,3-d]pyrimidines were synthesized and evaluated for their antimicrobial activities, as reported by Allehyani (2022). These compounds demonstrated variable inhibitory effects against tested microorganisms, indicating their potential as antimicrobial agents (Allehyani, 2022).
Antitubercular and Antimicrobial Activities
- Kamdar et al. (2011) synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their antitubercular and antimicrobial activities. Some derivatives exhibited pronounced activities, suggesting their application in developing new therapeutic agents (Kamdar et al., 2011).
Anticancer Activities and Molecular Docking
- A series of chromeno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their potential as cytotoxic agents against several cancer cell lines. Structure-activity relationships were elaborated with molecular docking studies, indicating the influence of substituents on anticancer activities (Halawa et al., 2017).
Design and Antitumor Activities
- Research on the design of new benzo[h]chromene derivatives, including chromeno[2,3-d]pyrimidines, showed significant inhibitory effects on the growth of tumor cell lines, underscoring the importance of lipophilicity of substituents in determining antitumor activity (Okasha et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting potential targets could be enzymes or proteins involved in these pathogens’ life cycles.
Mode of Action
Based on its structural similarity to other 2-aminopyrimidine derivatives , it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Biochemical Pathways
Given its reported antitrypanosomal and antiplasmodial activities , it may interfere with essential biochemical pathways in Trypanosoma brucei and Plasmodium falciparum, such as DNA replication, protein synthesis, or metabolic processes.
Result of Action
Based on its reported antitrypanosomal and antiplasmodial activities , it may lead to the death of these pathogens, thereby alleviating the diseases they cause.
Propriétés
IUPAC Name |
4-benzylsulfanyl-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2OS/c1-17-8-11-20(12-9-17)24-27-25-22(15-21-14-18(2)10-13-23(21)29-25)26(28-24)30-16-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGIURYBLWTHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

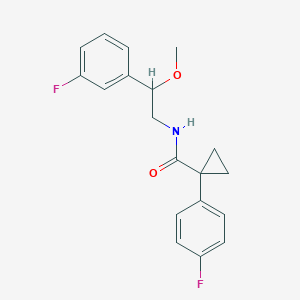

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate](/img/structure/B2639489.png)
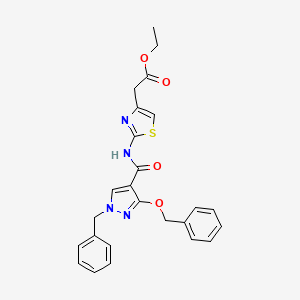
![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2639491.png)
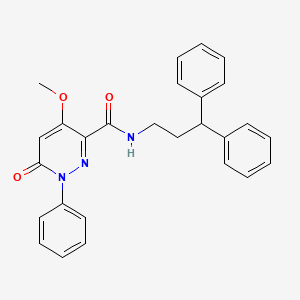

![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2639495.png)

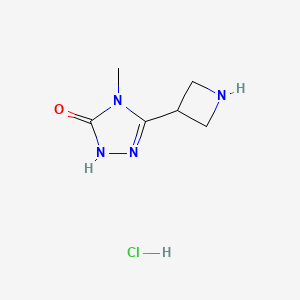
![(2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride](/img/structure/B2639501.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639505.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2639506.png)
